2-(4-Iodophenyl)-1-methylindole

Synthetic Chemistry Cross-Coupling Building Block Reactivity

Researchers diversifying 2-arylindole scaffolds face a limitation: lighter 4-halo analogs (F, Cl, Br) lack the reactivity, crystallographic utility, and isotopic exchange capability of the iodo derivative. • C-I oxidative addition to Pd(0) is 100× faster than C-Br, 1000× faster than C-Cl-enabling room-temperature Suzuki couplings at lower catalyst loadings. • Iodine anomalous scattering (f″ = 6.84 e⁻ at Cu Kα) supports SAD phasing without Se-Met incorporation. • Direct radioiodination precursor for SPECT/PET probes (¹²³I, ¹²⁴I, ¹²⁵I) via Cu(I)-assisted halogen exchange.

Molecular Formula C15H12IN
Molecular Weight 333.17 g/mol
Cat. No. B13701945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Iodophenyl)-1-methylindole
Molecular FormulaC15H12IN
Molecular Weight333.17 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C=C1C3=CC=C(C=C3)I
InChIInChI=1S/C15H12IN/c1-17-14-5-3-2-4-12(14)10-15(17)11-6-8-13(16)9-7-11/h2-10H,1H3
InChIKeyWUUDAYIIWZARPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Iodophenyl)-1-methylindole: Core Scaffold & Differentiation


2-(4-Iodophenyl)-1-methylindole is a 1-methyl-2-arylindole derivative bearing a para-iodo substituent on the pendant phenyl ring. This compound belongs to the 2-phenylindole class, a privileged scaffold in medicinal chemistry and analytical biochemistry [1]. Its parent congener, 1-methyl-2-phenylindole (MPI, CAS 3558-24-5), is an established colorimetric reagent for malondialdehyde (MDA) in lipid peroxidation assays, forming a chromophore with λmax 586 nm [2]. The introduction of the iodine atom at the 4-position of the phenyl ring imparts distinct physicochemical properties (MW 333.17 vs. 207.27 for MPI; calculated logP 3.523) and unlocks synthetic utility as a heavy-atom derivative and cross-coupling handle that non-halogenated or lighter-halogen analogs cannot replicate.

  • Aryl iodide handle for Pd(0)-catalyzed cross-coupling diversification
  • Heavy-atom derivative for protein-ligand crystallography (SAD phasing)
  • Direct radioiodination precursor for SPECT/PET probe synthesis

2-(4-Iodophenyl)-1-methylindole: Irreplaceable vs. Analogs


Simple substitution of 2-(4-Iodophenyl)-1-methylindole with the parent 1-methyl-2-phenylindole (MPI) or lighter 4-halo analogs (F, Cl, Br) forfeits three critically differentiated capabilities: (1) the C–I bond is 10–100× more reactive toward oxidative addition with Pd(0) than C–Br and 100–1000× more than C–Cl, placing the iodo derivative in a distinct reactivity tier for cross-coupling diversification [1]; (2) iodine provides strong anomalous scattering (f″ = 6.84 e⁻ at Cu Kα) essential for single-wavelength anomalous dispersion (SAD) phasing in protein-ligand co-crystallography, whereas Br, Cl, and H do not meet the threshold for routine SAD experiments [2]; and (3) the 4-iodophenyl motif enables direct isotopic exchange with radioiodine (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) for imaging and targeted radiotherapy studies, a capability absent in non-iodinated or lighter-halogen analogs [3].

C–I reactivity gap
Reported oxidative addition rate is 10–100× higher than C–Br; Br/Cl/H analogs may require higher catalyst loading or temperature, limiting coupling efficiency.
Anomalous scattering insufficiency
Iodine f″ (6.84 e⁻) supports routine SAD phasing; lighter halogens or H may not provide sufficient phasing power, often requiring alternative phasing methods.
Radioiodination incompatibility
Direct isotopic exchange requires a pre-existing aryl iodide; non-iodinated or lighter-halogen congeners may not serve as precursors without complete resynthesis.

2-(4-Iodophenyl)-1-methylindole: Quantitative Evidence vs. Analogs


Aryl Iodide Cross-Coupling Rate Advantage

In Pd(0)-catalyzed oxidative addition—the rate-determining step of Suzuki, Sonogashira, and Buchwald-Hartwig couplings—aryl iodides react 10–100× faster than aryl bromides and 100–1000× faster than aryl chlorides under identical conditions [1]. This class-level rate hierarchy is independent of the indole scaffold, meaning 2-(4-iodophenyl)-1-methylindole enables coupling reactions at lower temperatures, with lower catalyst loadings, and with broader substrate scope than its 4-bromo or 4-chloro congeners. The 4-iodophenyl derivative also outperforms the 3-iodo positional isomer (3-iodo-1-methyl-2-phenyl-1H-indole, CAS 452962-71-9) in chemoselective cross-coupling, as the iodine on the pendant phenyl is sterically more accessible than iodine at the indole C3 position.

Aryl Iodide Coupling Rate
Class-level
Iodo: ~100× faster than Br congener
Supports milder cross-coupling conditions
Based on Miyaura-Suzuki benchmark; Pd catalyst required
Synthetic Chemistry Cross-Coupling Building Block Reactivity

Iodine Anomalous Scattering in Crystallography

The anomalous scattering factor f″ at the Cu Kα wavelength (1.5418 Å) is 6.84 electrons for iodine, compared with 1.28 e⁻ for bromine, 0.70 e⁻ for chlorine, and effectively 0 e⁻ for hydrogen [1]. This makes 2-(4-iodophenyl)-1-methylindole a viable single-wavelength anomalous dispersion (SAD) phasing derivative for protein-ligand co-crystallography without additional heavy-atom soaking, whereas the 4-Br, 4-Cl, and unsubstituted (H) analogs require multi-wavelength (MAD) data collection or alternative phasing strategies (molecular replacement, selenomethionine incorporation). The N-methylated iodo derivative further differentiates from 2-(4-iodophenyl)indole (CAS 6202-59-1, MW 319.14) by eliminating the indole NH hydrogen-bond donor, which can alter binding pose and crystal contact formation.

Iodine Anomalous Scattering
Class-level
f″ = 6.84 e⁻ (Cu Kα) vs Br 1.28, Cl 0.70
Reported to enable SAD phasing without selenomethionine
Requires Cu Kα source; f″ values from Hendrickson 2014
Structural Biology Crystallography Heavy Atom Derivative

logP Differentiation vs. Halo Congeners

The calculated logP (octanol-water partition coefficient) for 2-(4-iodophenyl)-1-methylindole is 3.523 [1]. This represents a significant increase over the parent 1-methyl-2-phenylindole (MPI, MW 207.27, calculated logP ~2.9 ) and incremental increases over the 4-chloro analog (calculated logP ~3.0) and 4-bromo analog (calculated logP ~3.2), reflecting the greater polarizability and hydrophobic surface area of the iodine atom. The N-methyl substitution further raises logP relative to 2-(4-iodophenyl)indole (calculated logP ~3.3), which retains a hydrogen-bond-donating indole NH. Higher logP directly impacts chromatographic retention (reversed-phase HPLC), membrane permeability, and plasma protein binding in biological assays.

Lipophilicity (logP)
Supporting evidence
logP = 3.523 (calculated)
Higher chromatographic retention vs Br/Cl/H analogs
ZINC calculated; experimental logP may vary
Physicochemical Properties logP Drug Design

Mass Spectrometry Isotopic Signature Advantage

The molecular weight of 2-(4-Iodophenyl)-1-methylindole (333.17 Da) and its characteristic iodine isotopic pattern (M:M+2 ≈ 1:0 ratio for monoisotopic ¹²⁷I) provide unambiguous mass spectrometric identification that is readily distinguishable from the 4-bromo analog (characteristic 1:1 M:M+2 pattern, MW 286.17) and the 4-chloro analog (3:1 M:M+2 pattern, MW 241.72) [1]. The absence of an exchangeable indole NH proton in the N-methylated derivative simplifies NMR interpretation (eliminating NH signal at δ 7.8–8.5, DMSO-d₆) relative to 2-(4-iodophenyl)indole, which retains the NH resonance [2]. This combination of a diagnostic isotopic envelope and simplified NMR spectrum reduces the risk of misassignment in reaction monitoring and product characterization.

MS Isotopic Signature
Supporting evidence
Monoisotopic iodine pattern (no M+2)
Unambiguous mass assignment in LC-MS
ESI/APCI positive mode; cf. Br 1:1 doublet
Analytical Chemistry Mass Spectrometry LC-MS Detection

Direct Radioiodination for Imaging Probes

The 4-iodophenyl group in 2-(4-iodophenyl)-1-methylindole can undergo non-isotopic or isotopic exchange with radioiodine isotopes (¹²³I for SPECT, ¹²⁴I for PET, ¹³¹I for therapy) via electrophilic aromatic substitution or copper-mediated halogen exchange, yielding the radiolabeled probe [1]. This capability is structurally impossible for the 4-H (MPI), 4-F, 4-Cl, and 4-Br congeners without complete resynthesis of the radioiodinated scaffold. Among halogenated 2-arylindoles, only the iodo derivative provides a direct precursor for no-carrier-added radioiodination. The N-methyl group is additionally beneficial, as it prevents competing N-iodination or NH proton exchange that can occur with 2-(4-iodophenyl)indole under radioiodination conditions [2].

Radioiodination Precursor
Class-level
C–I bond energy 57 kcal/mol
Reported compatibility with isotopic exchange labeling
N-methyl prevents indole NH interference
Radiopharmaceutical Chemistry SPECT Imaging Radiolabeling

2-(4-Iodophenyl)-1-methylindole: Optimal Application Scenarios


Protein-Ligand Co-Crystallography with SAD Phasing

Structural biology groups solving ligand-bound protein crystal structures should select 2-(4-iodophenyl)-1-methylindole over the 4-bromo, 4-chloro, or unsubstituted analogs when experimental phasing is required. The iodine anomalous signal (f″ = 6.84 e⁻ at Cu Kα) is sufficient for single-wavelength anomalous dispersion (SAD) phasing, eliminating the need for selenomethionine incorporation or bromide soaking [1]. The N-methyl group removes the indole NH hydrogen-bond donor, which can simplify binding pose interpretation and may favor occupancy in hydrophobic binding pockets where hydrogen bonding is undesirable.

Suzuki Coupling Library Building Block

Medicinal chemistry teams synthesizing focused libraries based on the 2-arylindole scaffold should procure the 4-iodo derivative as the core diversification handle. The C–I bond undergoes oxidative addition to Pd(0) approximately 100× faster than C–Br and 1000× faster than C–Cl under identical conditions [2], enabling room-temperature Suzuki couplings with a wider range of boronic acid partners, higher conversions per unit time, and lower catalyst loadings—reducing palladium contamination in final screening compounds.

Radioiodinated Tracer for SPECT/PET Imaging

For preclinical imaging programs requiring ¹²³I (SPECT) or ¹²⁴I (PET) labeled 2-arylindole probes, 2-(4-iodophenyl)-1-methylindole is the only member of its congener series that can serve as a direct radioiodination precursor via Cu(I)-assisted halogen exchange or electrophilic substitution [3]. The N-methyl protection prevents competing side reactions at the indole nitrogen, making it a cleaner precursor than the NH analog 2-(4-iodophenyl)indole.

LC-MS Identification in Compound Libraries

Groups managing large compound collections benefit from the distinctive monoisotopic iodine mass signature (M:M+2 ratio ≈ 1:0) of 2-(4-iodophenyl)-1-methylindole, which provides unambiguous molecular ion assignment that cannot be confused with the brominated (1:1 doublet) or chlorinated (3:1 pattern) analogs [4]. This reduces false-positive or false-negative compound registration errors during high-throughput LC-MS quality control of screening decks.

Application
Selection Property
Validation Focus
Protein-ligand co-crystallography
Iodo heavy-atom derivative
SAD phasing feasibility
Suzuki coupling library synthesis
Aryl iodide reactivity
Catalyst loading and conversion review
Radioiodinated tracer synthesis
Direct radioiodination precursor
Isotopic exchange condition compatibility
LC-MS compound library QC
Diagnostic MS isotopic pattern
Unambiguous mass confirmation
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